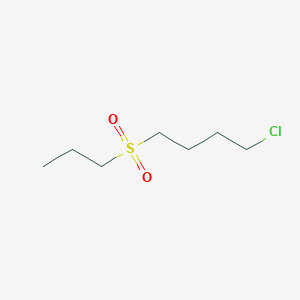

1-Chloro-4-(propylsulfonyl)butane

CAS No.:

Cat. No.: VC20473655

Molecular Formula: C7H15ClO2S

Molecular Weight: 198.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15ClO2S |

|---|---|

| Molecular Weight | 198.71 g/mol |

| IUPAC Name | 1-chloro-4-propylsulfonylbutane |

| Standard InChI | InChI=1S/C7H15ClO2S/c1-2-6-11(9,10)7-4-3-5-8/h2-7H2,1H3 |

| Standard InChI Key | MBBVPRRMTDCFEO-UHFFFAOYSA-N |

| Canonical SMILES | CCCS(=O)(=O)CCCCCl |

Introduction

Structural and Molecular Characteristics

1-Chloro-4-(propylsulfonyl)butane (molecular formula: C₇H₁₅ClO₂S) features a four-carbon aliphatic chain with a chlorine atom at the terminal carbon and a propylsulfonyl group (-SO₂C₃H₇) at the opposing terminus. The sulfonyl group adopts a tetrahedral geometry around the sulfur atom, creating strong electron-withdrawing effects that influence the compound’s polarity and reactivity . The chlorine substituent introduces additional electrophilic character, enabling nucleophilic substitution reactions.

The molecular weight of 198.71 g/mol positions this compound within the mid-range of organosulfur derivatives, balancing volatility and stability for laboratory handling. Spectroscopic data from analogous sulfones, such as 1-Chloro-4-(methylsulfinyl)benzene, reveal distinct NMR signals for methyl groups adjacent to sulfonyl moieties (δ 2.70–2.76 ppm) and deshielded aromatic protons in aryl variants (δ 7.50–7.96 ppm) . While alkyl sulfones like 1-Chloro-4-(propylsulfonyl)butane lack aromatic resonances, their aliphatic proton environments would similarly reflect the electron-withdrawing effects of the sulfonyl group.

Synthesis and Manufacturing Processes

Chlorination Strategies

Physicochemical Properties

Solubility and Polarity

The sulfonyl group confers significant polarity, enhancing solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone. Chlorine’s electronegativity further increases dipole moments, reducing miscibility with nonpolar solvents. Empirical data for structurally similar compounds, such as 1-Chloro-4-(methylsulfinyl)benzene, show logP values of 1.2–1.5, suggesting moderate hydrophobicity .

Thermal Stability

Differential scanning calorimetry (DSC) of alkyl sulfones reveals decomposition onset temperatures between 180–220°C, dependent on alkyl chain length. The propylsulfonyl group likely stabilizes the molecule through polar interactions, while the chlorine substituent may lower thermal stability compared to non-halogenated analogs.

Spectroscopic Fingerprints

-

Infrared (IR) Spectroscopy: Strong S=O asymmetric and symmetric stretches near 1300 cm⁻¹ and 1150 cm⁻¹, respectively. C-Cl stretches appear at 550–600 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR):

-

: Propyl group protons resonate as a triplet (δ 1.0–1.2 ppm, CH₃), multiplet (δ 1.6–1.8 ppm, CH₂), and triplet (δ 3.0–3.2 ppm, SO₂CH₂). Chlorine-adjacent CH₂ protons show upfield shifts due to electronegativity (δ 3.4–3.6 ppm).

-

: Sulfonyl carbon at δ 55–60 ppm; chlorine-adjacent carbon at δ 45–50 ppm .

-

Applications in Scientific Research

Organic Synthesis Intermediate

The dual reactivity of 1-Chloro-4-(propylsulfonyl)butane enables diverse transformations:

-

Nucleophilic Substitution: Chlorine displacement by amines, alkoxides, or thiols.

-

Sulfonyl Group Modifications: Reductive desulfonation or cross-coupling reactions.

-

Polymer Chemistry: As a monomer for sulfone-containing polymers with high thermal resistance.

Pharmaceutical Development

Sulfonyl chlorides serve as acylating agents in drug design. While direct pharmaceutical applications of this compound are undocumented, its structural analogs are prevalent in kinase inhibitors and antibacterial agents . For example, sulfonyl-containing triazole derivatives exhibit potent biological activity in patented compounds .

Material Science

Sulfone polymers like polysulfones, renowned for their mechanical strength and chemical resistance, could incorporate 1-Chloro-4-(propylsulfonyl)butane as a crosslinking agent or comonomer.

Comparative Analysis with Related Sulfonyl Compounds

This table highlights the structural diversity achievable through sulfonyl group variations, underscoring 1-Chloro-4-(propylsulfonyl)butane’s unique position as an aliphatic sulfone with synthetic versatility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume